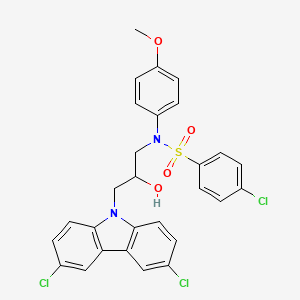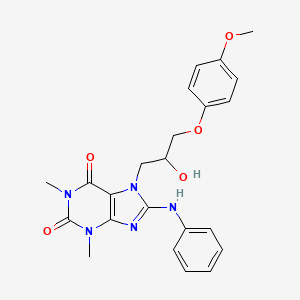
N-(2-(4-phenylpiperazin-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-phenylpiperazin-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylpiperazine moiety and a trifluoromethoxy group attached to a benzenesulfonamide backbone. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.
准备方法
The synthesis of N-(2-(4-phenylpiperazin-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-(trifluoromethoxy)benzenesulfonyl chloride, which is then reacted with 2-(4-phenylpiperazin-1-yl)ethylamine under controlled conditions to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at low temperatures to ensure high yield and purity of the product.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and increased efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, further enhances the production process, ensuring consistent quality and high throughput.
化学反应分析
N-(2-(4-phenylpiperazin-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions, often using agents like lithium aluminum hydride, can convert the sulfonamide group to an amine.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction results in amine products.
科学研究应用
N-(2-(4-phenylpiperazin-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It serves as a tool for studying the interactions between small molecules and biological targets, such as enzymes and receptors.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of neurological disorders, due to its ability to modulate neurotransmitter systems.
Industry: It is used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance performance.
作用机制
The mechanism of action of N-(2-(4-phenylpiperazin-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as receptors and enzymes. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, modulating their activity and influencing neurotransmitter signaling pathways. This interaction can lead to various pharmacological effects, including anxiolytic, antidepressant, and antipsychotic activities.
相似化合物的比较
N-(2-(4-phenylpiperazin-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide can be compared with other compounds that contain similar functional groups, such as:
N-(2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide: This compound lacks the trifluoromethoxy group, which can result in different chemical and biological properties.
N-(2-(4-phenylpiperazin-1-yl)ethyl)-4-chlorobenzenesulfonamide: The presence of a chlorine atom instead of a trifluoromethoxy group can alter the compound’s reactivity and pharmacological profile.
N-(2-(4-phenylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide: The nitro group introduces additional electronic effects, influencing the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct electronic and steric properties, enhancing its potential as a versatile compound in various research and industrial applications.
属性
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O3S/c20-19(21,22)28-17-6-8-18(9-7-17)29(26,27)23-10-11-24-12-14-25(15-13-24)16-4-2-1-3-5-16/h1-9,23H,10-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKLGDNOKSXQFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6-dichloro-N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2407939.png)









![2-[10,12-Dichloro-4-methyl-6-(4-methylphenyl)-1,5,6,8-tetrazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-yl]benzaldehyde](/img/structure/B2407955.png)

